2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-10-12-17(13-11-15)23(28)22-21(25)20(19-9-5-6-14-27(19)22)24(29)26-18-8-4-3-7-16(18)2/h3-14H,25H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLLPIFXADYFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O2, with a molecular weight of approximately 399.45 g/mol. Its structure features an indolizine core with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the indolizine class exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail the specific activities observed with this compound.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The concentration required for 50% inhibition of cell viability (IC50) was assessed using the MTT assay. Preliminary findings indicate IC50 values in the low micromolar range, suggesting potent activity against these cancer cell lines .
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with the compound leads to:
- G0/G1 and G2/M phase arrest : Flow cytometry analysis indicated significant alterations in cell cycle distribution upon treatment.
- Apoptosis : Increased sub-G1 populations were observed, indicating apoptotic activity .
Structure-Activity Relationship (SAR)
The biological activity of indolizines is highly dependent on their structural features. Variations in substituents at specific positions on the indolizine ring can lead to differing levels of activity:
| Compound Name | Substituent Variation | Biological Activity |
|---|---|---|
| 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | Fluorophenyl group | Anticancer activity |
| 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | Brominated variant | Significant inhibition against cancer cell lines |
| 2-amino-N-(4-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | Methyl-substituted phenyl group | Useful in research applications |
These variations illustrate how different substituents can enhance or diminish the compound's biological efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on HCT-116 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable apoptosis induction confirmed through annexin V staining.
- MCF-7 Cell Line Analysis : Another study reported similar findings in MCF-7 cells, where the compound not only inhibited growth but also affected key regulatory proteins involved in apoptosis pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A systematic comparison of substituents, molecular weights, and key properties is provided below:
Key Observations :
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methyl groups enhance membrane permeability compared to polar analogs like the dimethoxyphenyl derivative .
- Hydrogen Bonding: The amide and amino groups in the target facilitate interactions with biological targets, akin to the hydrazinecarboxamide moiety in .
- Metabolic Stability : Chloro and nitro substituents (e.g., in ) may slow hepatic metabolism but increase toxicity risks.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide, and what key reaction conditions are required?
The synthesis involves a multi-step approach:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
- Functionalization : Nucleophilic substitution with amines and coupling agents (e.g., EDCI or DCC) to introduce the amino and carboxamide groups .
- Benzoylation : Electrophilic aromatic substitution with 4-methylbenzoyl chloride to attach the benzoyl moiety .
- Purification : Recrystallization or column chromatography (e.g., hexane:ethyl acetate) to isolate the final product .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d or CDCl) resolve aromatic protons, carboxamide signals, and substituent environments .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z = 327.2 [M+H]) .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>98%) .
Q. What biological activities have been reported, and what in vitro models are used for evaluation?
- Antimicrobial Activity : Tested against bacterial strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays .
- Antioxidant Potential : Assessed via DPPH radical scavenging assays .
- Mechanistic Clues : Preliminary studies suggest enzyme inhibition (e.g., kinases) or receptor modulation, though target validation is ongoing .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity, and what analytical methods validate these improvements?
- Reaction Optimization :
- Use continuous flow reactors for scalable indolizine core synthesis .
- Adjust stoichiometry of coupling agents (e.g., TBTU) to reduce byproducts .
- Analytical Validation :
Q. What strategies address contradictions in structural data from NMR and X-ray crystallography?
- Crystallographic Refinement : SHELXL refines crystal structures against high-resolution data, resolving discrepancies in bond angles or torsional strains .
- Advanced NMR : 2D techniques (e.g., COSY, NOESY) clarify proton coupling and spatial arrangements in solution .
- Cross-Validation : Compare computational models (e.g., DFT) with experimental data to reconcile differences .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., carboxamide, benzoyl) for activity .
- MD Simulations : Assess binding stability over time using GROMACS or AMBER .
Data Contradiction Analysis
Example : Conflicting H NMR signals for aromatic protons may arise from dynamic rotational isomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
